2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole-6-carboxylic acid
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Overview
Description
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole-6-carboxylic acid is a heterocyclic compound that features both indole and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole-6-carboxylic acid typically involves the condensation of an indole derivative with a pyrazole precursor. One common method involves the reaction of indole-6-carboxylic acid with hydrazine hydrate under reflux conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[(3Z)-5-Tert-butyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]-N’-(4-chlorophenyl)urea
- **(S)-N-(1-(3-chloro-4-fluorophenyl)-2-hydroxyethyl)-4-(4-(3-chlorophenyl)-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide
Uniqueness
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole-6-carboxylic acid is unique due to its dual indole and pyrazole structure, which imparts distinct chemical and biological properties. This duality allows it to participate in a wider range of reactions and interact with diverse biological targets compared to similar compounds.
Properties
CAS No. |
827316-67-6 |
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Molecular Formula |
C12H9N3O2 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
2-(1H-pyrazol-5-yl)-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C12H9N3O2/c16-12(17)8-2-1-7-5-11(14-10(7)6-8)9-3-4-13-15-9/h1-6,14H,(H,13,15)(H,16,17) |
InChI Key |
XRWFZGSVTYWKNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=C2)C3=CC=NN3 |
Origin of Product |
United States |
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